5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine
Description
5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine is a synthetic thioadenosine derivative characterized by a dimethylaminoethyl substituent at the 5'-thio position. This modification distinguishes it from canonical nucleosides and confers unique physicochemical and biological properties. Such derivatives are often explored for their chemoprotective, enzymatic inhibitory, or transporter-modulating activities .
Properties
CAS No. |
86072-53-9 |
|---|---|
Molecular Formula |
C14H22N6O3S |
Molecular Weight |
354.43 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[2-(dimethylamino)ethylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3S/c1-19(2)3-4-24-5-8-10(21)11(22)14(23-8)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
LXVDXPZPBUGNIG-IDTAVKCVSA-N |
Isomeric SMILES |
CN(C)CCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(C)CCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine typically involves the reaction of adenosine derivatives with dimethylaminoethyl thiol. The process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity and yield. For instance, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or even further to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5’-S-[2-(Dimethylamino)ethyl]-5’-thioadenosine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Biological Activity
5'-S-[2-(Dimethylamino)ethyl]-5'-thioadenosine (commonly referred to as DMET-Ado) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
DMET-Ado is characterized by the presence of a thioether linkage at the 5' position of adenosine, which enhances its stability and bioavailability. The dimethylaminoethyl group contributes to its hydrophilicity, potentially influencing its interaction with biological targets.
DMET-Ado exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : DMET-Ado has been shown to inhibit S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the methionine cycle. This inhibition can lead to altered methylation processes within cells, impacting gene expression and cellular function .
- Modulation of Receptor Activity : The compound may interact with various receptors, including adenosine receptors, which play critical roles in numerous physiological processes such as inflammation and immune response .
Cytotoxicity
Research indicates that DMET-Ado possesses cytotoxic properties against various cancer cell lines. In vitro studies demonstrated that DMET-Ado effectively induces apoptosis in human cancer cells by altering cellular signaling pathways associated with survival and proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction via caspase activation |
| MCF-7 | 20 | Cell cycle arrest at G1 phase |
| A549 | 18 | Mitochondrial dysfunction |
Anti-inflammatory Effects
DMET-Ado has been observed to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. In animal models, treatment with DMET-Ado resulted in reduced levels of TNF-alpha and IL-6, suggesting its potential use in conditions characterized by chronic inflammation .
Case Studies
- Cancer Treatment : A study involving DMET-Ado on breast cancer cells showed a significant reduction in cell viability when treated with the compound compared to controls. The study highlighted DMET-Ado's ability to enhance the efficacy of conventional chemotherapy agents .
- Neuroprotection : In a model of neurodegeneration, DMET-Ado demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Comparison with Similar Compounds
Substituent Effects
- Phenyl vs. In contrast, alkylamino groups (e.g., dimethylaminoethyl in the target compound) may enhance solubility and enable cationic interactions with negatively charged biomolecules.
- Functional Group Diversity: Carboxylate (2-carboxyphenyl) and methoxycarbonyl (3-methoxycarbonylphenyl) groups influence solubility and metabolic stability. The dimethylaminoethyl group in the target compound introduces basicity, which could affect cellular uptake and sublocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
